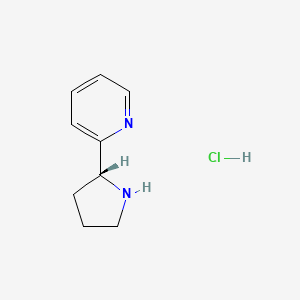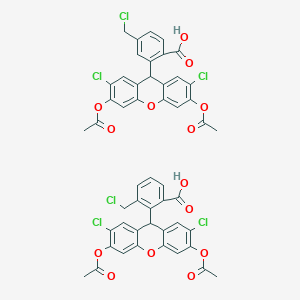
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a significant compound in the field of organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole-3-acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 6 positions of the indole ring.
Analyse Des Réactions Chimiques
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4,6-Dibromo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
2-(4,6-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
5-Bromoindole-3-acetic acid: Another brominated indole derivative with similar biological activities.
Indole-3-butyric acid: A synthetic auxin used in plant propagation and growth regulation
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
1227581-93-2 |
|---|---|
Formule moléculaire |
C10H7Br2NO2 |
Poids moléculaire |
332.98 g/mol |
Nom IUPAC |
2-(4,6-dibromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) |
Clé InChI |
DJWFXWKFXJPWMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2CC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)


![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)





![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)
